molecular formula C13H18Cl2N4O B611655 Veliparib dihydrochloride CAS No. 912445-05-7

Veliparib dihydrochloride

Cat. No. B611655
M. Wt: 317.214
InChI Key: DSBSVDCHFMEYBX-FFXKMJQXSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Veliparib (ABT-888) is a potential anti-cancer drug acting as a PARP inhibitor . It kills cancer cells by blocking a protein called PARP, thereby preventing the repair of DNA or genetic damage in cancer cells and possibly making them more susceptible to anticancer treatments .


Synthesis Analysis

Veliparib is synthesized through a series of chemical reactions. The process involves the coupling of racemic carbobenzyloxy (Cbz)-protected 2-methylproline with diamine dihydrochloride to provide racemic amide. This undergoes ring formation upon treatment in refluxing acetic acid to afford racemic benzimidazole .


Molecular Structure Analysis

Veliparib has a molecular weight of 244.2923 and a chemical formula of C13H16N4O . It belongs to the class of organic compounds known as benzimidazoles, which are organic compounds containing a benzene ring fused to an imidazole ring .


Chemical Reactions Analysis

Veliparib is primarily eliminated by renal excretion and, to a lesser extent, by metabolism . The risk or severity of methemoglobinemia can be increased when Veliparib is combined with certain substances like Ambroxol, Articaine, and Benzocaine .


Physical And Chemical Properties Analysis

Veliparib is a Biopharmaceutical Classification System (BCS) Class 1 compound with high solubility and high permeability . At least 90% of the dose is absorbed after oral administration, and veliparib is primarily eliminated by renal excretion .

Scientific Research Applications

  • Efficacy in Brain Metastases from Non-Small Cell Lung Cancer : Veliparib was evaluated in combination with whole-brain radiation therapy (WBRT) in patients with brain metastases from non-small cell lung cancer (NSCLC). The study found no statistically significant differences in overall survival, intracranial response rate, and time to clinical or radiographic progression between treatment arms. Veliparib showed no new safety signals and was generally well-tolerated (Chabot et al., 2016).

  • Combination with Carboplatin and Paclitaxel in Metastatic Breast Cancer : Veliparib's effectiveness when added to temozolomide or carboplatin/paclitaxel versus placebo with carboplatin/paclitaxel was studied in patients with BRCA1/2 metastatic breast cancer. This Phase II trial was designed to determine whether adding veliparib provides clinical benefits over placebo in this patient group (Isakoff et al., 2016).

  • Use in High-Grade Serous Ovarian, Primary Peritoneal, or Fallopian Tube Cancers : A study investigated veliparib's use in combination with oral cyclophosphamide in these cancer types. The study aimed to define the relative contribution of PARP inhibition to the observed clinical activity. The findings suggested that veliparib did not significantly improve response rate or median progression-free survival compared to cyclophosphamide alone (Kummar et al., 2015).

  • Combination with Cisplatin and Etoposide in Small-Cell Lung Cancer : Veliparib's efficacy in combination with cisplatin and etoposide in treating extensive-stage small-cell lung cancer was assessed. The study found that adding veliparib showed a signal of efficacy, meeting its prespecified endpoint (Owonikoko et al., 2017).

  • Pharmacokinetics Impacted by Renal Function, CYP2D6 Phenotype, and OCT2 Activity : This study quantitatively assessed the interactions of veliparib with metabolizing enzyme CYP2D6 and transporter OCT2 in renal impairment settings. Renal function was found to be a significant predictor for veliparib exposure in patients with cancer. Factors like renal impairment, CYP2D6 deficiency, and reduced OCT2 activity collectively could result in a significant increase in veliparib exposure (Li et al., 2014).

  • Pharmacokinetic Modeling in Non-Hematologic Malignancies : This analysis characterized the population pharmacokinetics of veliparib in patients with non-hematologic malignancies. The study found that only lean body mass and creatinine clearance were determinants of veliparib's volume of distribution and oral clearance, respectively (Salem et al., 2014).

  • Use in Metastatic Melanoma : A study evaluated the combination of veliparib with temozolomide in patients with metastatic melanoma. The study found that adding veliparib to temozolomide did not result in significant improvements in progression-free survival or overall survival (Middleton et al., 2015).

Safety And Hazards

Veliparib can cause adverse events such as methemoglobinemia when combined with certain substances . It’s recommended to avoid dust formation, avoid breathing mist, gas or vapours, and avoid contacting with skin and eye .

Future Directions

Veliparib is currently in phase III clinical trials in solid tumors . It has shown promise in treating cancers with BRCA mutations, and mounting evidence points to benefits in people without these mutations too . Researchers are looking to build on these successes by developing better PARP inhibitors, searching for synergies with other drugs, and improving predictions of who will benefit .

properties

IUPAC Name

2-[(2R)-2-methylpyrrolidin-2-yl]-1H-benzimidazole-4-carboxamide;dihydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H16N4O.2ClH/c1-13(6-3-7-15-13)12-16-9-5-2-4-8(11(14)18)10(9)17-12;;/h2,4-5,15H,3,6-7H2,1H3,(H2,14,18)(H,16,17);2*1H/t13-;;/m1../s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DSBSVDCHFMEYBX-FFXKMJQXSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1(CCCN1)C2=NC3=C(C=CC=C3N2)C(=O)N.Cl.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@@]1(CCCN1)C2=NC3=C(C=CC=C3N2)C(=O)N.Cl.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H18Cl2N4O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30670432
Record name 2-[(2R)-2-Methylpyrrolidin-2-yl]-1H-benzimidazole-4-carboxamide--hydrogen chloride (1/2)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30670432
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

317.21 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Veliparib dihydrochloride

CAS RN

912445-05-7
Record name 2-[(2R)-2-Methylpyrrolidin-2-yl]-1H-benzimidazole-4-carboxamide--hydrogen chloride (1/2)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30670432
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name (R)-2-(2-methylpyrrolidin-2-yl)-1H-benzo[d]imidazole-4-carboxamide dihydrochloride
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Citations

For This Compound
8
Citations
Y Chen, J Du, L Zheng, Z Wang, Z Zhang, Z Wu, X Zhu… - Cell Regeneration, 2023 - Springer
Ischemia–reperfusion injury occurs after reperfusion treatment for patients suffering myocardial infarction, however the underlying mechanisms are incompletely understood and …
Number of citations: 10 link.springer.com
V Jothi, V Raman, R Sharman, I Camarillo… - Electrostatics Joint …, 2016 - researchgate.net
Veliparib is a poly (ADP-ribose) polymerase (PARP) inhibitor with antitumor ac-tivities. It is used along with carboplatin, the platinum chemo drug for treating triple negative breast cancer…
Number of citations: 4 www.researchgate.net
A Maimaiti, Y Liu, A Abulaiti, X Wang, Z Feng… - Journal of Molecular …, 2023 - Springer
… the prognostic model (A-443654, A-770041, acadesine, benzamide, motesanib diphosphate, navitoclax, ponatinib, rucaparib phosphate saracatinib, tretinoin, veliparib dihydrochloride), …
Number of citations: 5 link.springer.com
L Kolaczkowski, J Barkalow, DM Barnes… - The Journal of …, 2019 - ACS Publications
… The Boc group was cleaved by treatment with HCl in 2-propanol to yield veliparib dihydrochloride 16 in 93% yield. The dihydrochloride penultimate was converted to veliparib free base …
Number of citations: 12 pubs.acs.org
A Maimaiti, Y Baihetiyaer, M Turhon, A Abulaiti, X Cui… - 2022 - researchsquare.com
Background: Although many studies have highlighted RNA modification processes such as N1-methyladenosine (m1A), N6-methyladenosine (m6A), N7-methylguanosine (m7G), and 5-…
Number of citations: 2 www.researchsquare.com
L Mittal, V Raman, IG Camarillo… - Int. J. Curr. Res. Aca …, 2017 - researchgate.net
… http://www.medchemexpress.com/DataSheet/Veliparibdihydrochloride.html. Retrieved Jan 2017. Inbar-Rozensal, D., Castiel, A., Visochek, L., Castel, D., Dantzer, F., Izraeli, S., & Cohen-…
Number of citations: 0 www.researchgate.net
V Marquardt - 2019 - docserv.uni-duesseldorf.de
Advances in next generation genomic technologies have yielded remarkable progress in our understanding of the biology underlying brain tumors and helped to identify distinct …
Number of citations: 3 docserv.uni-duesseldorf.de
H Ahlert - 2021 - docserv.uni-duesseldorf.de
I hereby declare on oath that I have written this dissertation independently. I have used only the sources and aids indicated in this thesis. With the exception of such citations, the work …
Number of citations: 3 docserv.uni-duesseldorf.de

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.